molecular formula C7H6INO2 B1149336 2-Hydroxy-5-iodobenzamide CAS No. 18179-40-3

2-Hydroxy-5-iodobenzamide

Cat. No.: B1149336
CAS No.: 18179-40-3
M. Wt: 263.03
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Description

2-Hydroxy-5-iodobenzamide is a useful research compound. Its molecular formula is C7H6INO2 and its molecular weight is 263.03. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-5-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATPWLOVEIACJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001312725
Record name 2-Hydroxy-5-iodobenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18179-40-3
Record name 2-Hydroxy-5-iodobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18179-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-5-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Context and Evolution of Benzamide Chemistry

Benzamides are a class of organic compounds characterized by a carboxamido group attached to a benzene (B151609) ring. contaminantdb.ca They are the simplest amide derivatives of benzoic acid and can be found in nature, such as in the herb Berberis pruinosa. wikipedia.org The core benzamide (B126) structure has proven to be a versatile scaffold in medicinal chemistry, leading to the development of a wide array of pharmacologically active agents. semanticscholar.org

The evolution of benzamide chemistry has been driven by the desire to create new molecules with specific biological activities. semanticscholar.org Scientists have explored various substitutions on the benzamide ring to modulate properties like potency, selectivity, and pharmacokinetic profiles. nih.gov This has led to the discovery of numerous drugs with applications in diverse therapeutic areas, including antipsychotics like sulpiride (B1682569) and amisulpiride, as well as compounds with anticancer and anti-inflammatory properties. semanticscholar.orgsmolecule.com The synthesis of benzamides has also evolved, with various methods being developed, including the hydrolysis of aromatic nitriles and the aminocarbonylation of aryl halides. researchgate.net

Academic Significance and Research Trajectories of 2 Hydroxy 5 Iodobenzamide

2-Hydroxy-5-iodobenzamide, also known as 5-iodosalicylamide, has garnered considerable attention within the academic community due to its interesting chemical and biological properties. vulcanchem.comnih.gov Its structure allows for intramolecular hydrogen bonding between the hydroxyl and carbonyl groups, influencing its physical and chemical reactivity. vulcanchem.com

Chemical Properties and Synthesis

The presence of multiple functional groups—a phenolic hydroxyl, an iodine atom, and a primary amide—makes this compound a versatile building block in organic synthesis. vulcanchem.com The iodine atom is particularly useful for cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions, enabling the synthesis of more complex molecules. vulcanchem.com A common precursor for its synthesis is 5-iodosalicylic acid, which can be prepared by the iodination of salicylic (B10762653) acid. vulcanchem.com The synthesis of this compound itself can be achieved through the iodination of salicylamide (B354443) using electrophilic aromatic substitution. bartleby.com

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C7H6INO2
Molecular Weight 263.03 g/mol
Melting Point 186-188 °C
Boiling Point 345.9±37.0 °C at 760 mmHg
Physical Form Powder

Sources: vulcanchem.comnih.govcas.orgguidechem.com

Biological Research and Applications

Research has explored the potential of this compound and its derivatives in various biological contexts. The salicylanilide (B1680751) scaffold, of which this compound is a part, has shown promise in medicinal chemistry. vulcanchem.com Studies have investigated its derivatives for activities including:

Anticancer Activity: Derivatives of this compound have been synthesized and evaluated for their antiproliferative effects against cancer cell lines, such as liver cancer (Hep-G2). vulcanchem.comtandfonline.com Some salicylanilide derivatives have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. tandfonline.com

Antimicrobial Properties: The core structure has been incorporated into molecules with antifungal and bactericidal properties. vulcanchem.com Salicylanilides have demonstrated activity against various pathogens, including Mycobacterium tuberculosis. nih.gov

Neuroimaging: Radioiodinated benzamides have been developed for use as imaging agents in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) to study dopamine (B1211576) D2/D3 receptors in the brain, which are implicated in psychiatric disorders. frontiersin.orgnih.govfrontiersin.org

Overview of Current Research Frontiers and Unexplored Potential

Established Synthetic Pathways for this compound

The synthesis of this compound is primarily achieved through well-established methods that leverage the reactivity of its precursors, most notably salicylamide (B354443).

The most common method for synthesizing this compound is through the electrophilic aromatic substitution (EAS) reaction on salicylamide. edubirdie.com This process involves the introduction of an iodine atom onto the aromatic ring. The mechanism proceeds in three key steps: initiation, where an electrophilic iodine species (I+) is generated from an iodinating agent; electrophilic addition, where the I+ attacks the electron-rich ring of salicylamide; and deprotonation, where the aromatic system is regenerated to yield the final product. echemi.com

The regioselectivity of this reaction is dictated by the existing substituents on the salicylamide ring: the hydroxyl (-OH) group and the amide (-CONH2) group. The hydroxyl group is a powerful activating ortho-, para-director, while the amide group is a deactivating meta-director. edubirdie.com The stronger activating effect of the hydroxyl group directs the incoming electrophile, in this case, iodine, to the positions ortho and para to it. Due to steric hindrance at the ortho position (adjacent to the bulky amide group), the substitution preferentially occurs at the para position, resulting in the formation of this compound. edubirdie.combartleby.com

Various iodinating agents can be employed for this transformation. Common reagents include iodine monochloride (ICl) and N-iodosuccinimide (NIS). echemi.com A frequently used laboratory method involves the in-situ generation of the electrophile from sodium iodide (NaI) and an oxidizing agent like sodium hypochlorite (B82951) (NaOCl), which is the active ingredient in household bleach. edubirdie.comacs.orgquizlet.com

Table 1: Conditions for Electrophilic Iodination of Salicylamide

Starting Material Reagents Solvent Reaction Time Temperature Yield Reference
Salicylamide Sodium Iodide, Sodium Hypochlorite (Bleach) Ethanol 1 hour 0 °C 32.33% edubirdie.comquizlet.com

This interactive table summarizes data from various laboratory syntheses. Yields can vary based on specific experimental conditions and purification methods.

Beyond the direct iodination of salicylamide, multi-step pathways offer alternative routes to this compound. A key precursor in some synthetic strategies is 5-iodosalicylic acid. vulcanchem.com This intermediate can be synthesized first, typically by the iodination of salicylic (B10762653) acid. Subsequently, the carboxylic acid group of 5-iodosalicylic acid is converted into a primary amide. This amidation step can be achieved through various methods, such as conversion to an acid chloride followed by reaction with ammonia, or by using peptide coupling agents. While the synthesis of N-substituted derivatives like N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide explicitly uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to link 5-iodosalicylic acid with an aniline, a similar principle applies for the creation of the primary amide. smolecule.com

Another potential multi-step approach involves a protection-iodination-deprotection sequence. To control the reaction and avoid potential side reactions involving the phenolic hydroxyl group, it could be protected, for instance, by acetylation. Following the protection step, the iodination reaction is carried out, and the sequence is completed by the removal of the protecting group to regenerate the hydroxyl function.

Development of Novel and Efficient Synthetic Routes

Research continues to seek more efficient, selective, and sustainable methods for synthesizing benzamides and their derivatives.

Catalysis plays a crucial role in modern organic synthesis by enabling reactions to proceed under milder conditions with greater efficiency. In the context of benzamide (B126) synthesis, various catalytic systems are employed. For the amidation of carboxylic acids (like 5-iodosalicylic acid), catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) are often used in conjunction with coupling agents. smolecule.com

For the formation of the amide bond from a salicylic acid and an amine, phosphorus trichloride (B1173362) (PCl3) can be used as a mediating reagent in a one-step condensation reaction. nih.gov Furthermore, research into novel catalytic systems has shown that deep eutectic solvents (DESs) can act as both the solvent and catalyst for the synthesis of related 2-hydroxy-5-iodo-N'-(1-arylethylidene)benzohydrazides. nih.gov These systems, often combined with sonication, can lead to excellent yields and short reaction times, highlighting a path toward more efficient processes. nih.gov Copper(I) iodide has also been documented as a catalyst in Finkelstein-type reactions to produce iodo-substituted aromatic precursors from bromo-analogues, which could then be converted to the target benzamide. chemicalbook.com

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound has been adapted to align with these principles.

A notable example is the development of an electrophilic iodination reaction for undergraduate organic chemistry laboratories that uses environmentally benign reagents. acs.org This procedure employs sodium iodide and household bleach (a dilute solution of sodium hypochlorite) in ethanol, avoiding harsher and more toxic iodinating agents. bartleby.comacs.org This method is not only safer but also utilizes readily available and inexpensive materials.

Another advancement in sustainable synthesis is the use of deep eutectic solvents (DESs) and ultrasound irradiation (sonication). nih.gov For the synthesis of related benzohydrazide (B10538) derivatives, this combination has been shown to dramatically reduce reaction times (from hours to minutes) and increase yields (83-98%). nih.gov The DES can often be recovered and reused multiple times without a significant loss of activity, which minimizes waste. nih.gov These approaches stand in contrast to traditional methods that may require more energy-intensive heating and generate more waste.

Table 2: Comparison of Synthetic Approaches

Approach Reagents Conditions Green Chemistry Considerations Reference
Traditional EAS Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS) Organic Solvents May use harsher reagents and solvents. echemi.com
Green EAS Sodium Iodide, Sodium Hypochlorite Ethanol, 0 °C Uses safer, readily available reagents; environmentally friendly solvent. acs.org

| Catalytic (Hydrazides) | Deep Eutectic Solvent (DES) | Sonication, Room Temp | Reusable solvent/catalyst, energy-efficient (no heating), short reaction times, high yields. | nih.gov |

This interactive table compares different synthetic methodologies based on their adherence to green chemistry principles.

Spectroscopic Characterization Techniques

Spectroscopic methods are crucial for determining the structural framework and functional groups present in this compound.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the positions of hydrogen atoms within the molecule. In the case of this compound, which is formed from the iodination of 2-hydroxybenzamide (salicylamide), the NMR spectrum helps confirm the precise location of the iodine atom. chegg.com The signals in the proton NMR spectrum, including their chemical shifts, splitting patterns, and coupling constants, are analyzed to elucidate the substitution pattern on the benzene (B151609) ring. chegg.com This analysis is key to distinguishing between the possible isomers that could be formed, such as 2-hydroxy-3-iodobenzamide (B3417610) or 2-hydroxy-4-iodobenzamide. chegg.comchegg.com

Proton (¹H) NMR Data for this compound
Analysis Aspect
Chemical Shifts
Splitting Patterns
Coupling Constants

This table is based on the general principles of NMR spectroscopy as applied to the structural elucidation of substituted benzamides.

Mass spectrometry confirms the molecular weight of this compound and provides insights into its structural components through fragmentation analysis. The molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound, which is 263.03 g/mol . nih.govvulcanchem.com The fragmentation pattern, which shows the breakdown of the molecule upon ionization, can help to identify the different functional groups and their connectivity. For primary amides, a characteristic fragmentation pathway is the McLafferty rearrangement. libretexts.org

| Mass Spectrometry Data for this compound | | :--- | :--- | | Parameter | Value | | Molecular Formula | C₇H₆INO₂ | | Molecular Weight | 263.03 g/mol nih.govvulcanchem.com | | Exact Mass | 262.94433 Da nih.gov |

This data is compiled from publicly available chemical databases.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of a derivative, N-(3,5-Bis(trifluoromethyl)phenyl)-2-hydroxy-5-iodobenzamide, shows characteristic peaks that can be correlated to the functional groups in the parent molecule. nih.gov For instance, the presence of a hydroxyl (-OH) group, an amide (-CONH₂) group, and the aromatic ring can be confirmed by their characteristic absorption bands. chegg.com

| Characteristic Infrared (IR) Absorption Bands | | :--- | :--- | | Functional Group | Approximate Wavenumber (cm⁻¹) | | O-H stretch (hydroxyl) | 3438 chegg.com | | N-H stretch (amide) | 3194 chegg.com | | C=O stretch (amide) | 1655 chegg.com | | Aromatic C=C stretch | 1618, 1570, 1459 chegg.com | | C-O stretch | 1243 chegg.com |

This table is based on a representative IR spectrum for a closely related compound and general IR correlation tables.

X-ray Crystallography for Solid-State Molecular Architecture

| Typical Bond Parameters from X-ray Crystallography | | :--- | :--- | | Parameter | Description | | Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | | Bond Angles | The angle formed between three connected atoms. | | Dihedral Angles | The angle between two intersecting planes, defined by four atoms. |

This table describes the general parameters obtained from X-ray crystallography.

Hydrogen bonding plays a significant role in the structure and properties of this compound. The presence of both a hydroxyl group and an amide group allows for the formation of both intramolecular and intermolecular hydrogen bonds. vulcanchem.com An intramolecular hydrogen bond can form between the hydroxyl group at the 2-position and the carbonyl oxygen of the amide group. vulcanchem.comgoettingen-research-online.de In the crystalline state, molecules can be linked together through intermolecular hydrogen bonds, such as those involving the amide N-H and carbonyl oxygen, forming dimers or more extended networks. researchgate.netmdpi.com These interactions are critical in determining the packing of molecules in the crystal lattice. mdpi.com

| Types of Hydrogen Bonds in this compound | | :--- | :--- | | Type | Description | | Intramolecular | Occurs between the hydroxyl hydrogen and the amide carbonyl oxygen within the same molecule. vulcanchem.comgoettingen-research-online.de | | Intermolecular | Occurs between the amide N-H of one molecule and the carbonyl oxygen or hydroxyl oxygen of a neighboring molecule, leading to the formation of dimers or chains. researchgate.net |

This table outlines the expected hydrogen bonding based on the functional groups present.

Crystal Packing and Supramolecular Interactions

The definitive crystal structure of this compound has not been extensively reported in publicly accessible crystallographic databases. However, based on its constituent functional groups—a hydroxyl group, an amide group, and an iodine atom attached to a benzene ring—a detailed analysis of its potential supramolecular interactions can be inferred. The molecular structure inherently allows for a variety of non-covalent interactions that are crucial in dictating its crystal packing.

The primary interactions expected to govern the assembly of this compound molecules in the solid state are hydrogen bonds. The amide (-CONH2) and hydroxyl (-OH) groups are excellent hydrogen bond donors and acceptors. An intramolecular hydrogen bond is anticipated between the phenolic hydroxyl group and the carbonyl oxygen of the amide group, a common feature in salicylamides that results in a stable six-membered ring-like conformation. nih.gov

In the crystal lattice, it is expected that intermolecular hydrogen bonds would play a significant role. The amide group, with its two N-H protons and the carbonyl oxygen, can form extensive networks. For instance, molecules can link into dimers or chains through N-H···O=C hydrogen bonds.

To illustrate these potential interactions, we can examine the crystal structure of the closely related compound, 2-hydroxy-5-iodobenzoic acid. In this molecule, the carboxylic acid group replaces the amide group. Its crystal structure, available in the Cambridge Structural Database, reveals a dimeric structure formed through strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This highlights the powerful role of hydrogen bonding in organizing these types of molecules in the solid state. While not a direct analog, this suggests that the hydrogen-bonding capabilities of this compound would similarly dominate its crystal packing.

Table 1: Potential Supramolecular Interactions in this compound

Interaction TypeDonorAcceptorRole in Crystal Packing
Intramolecular Hydrogen BondPhenolic -OHAmide C=OStabilizes molecular conformation
Intermolecular Hydrogen BondAmide N-HAmide C=O (of neighbor)Formation of dimers, chains, or sheets
Intermolecular Hydrogen BondPhenolic -OHAmide C=O (of neighbor)Cross-linking of primary motifs
Halogen BondC-IAmide C=O or Phenolic -OHDirectional control of packing

Advanced Conformational Studies and Stereochemical Considerations

The conformational landscape of this compound is largely determined by the rotational freedom around its single bonds and the stereochemical constraints imposed by its substituents. The key rotatable bond is the C-C bond connecting the benzamide group to the aromatic ring.

The conformation of the amide group relative to the phenyl ring is a critical parameter. Due to the stabilizing effect of the intramolecular hydrogen bond between the 2-hydroxyl group and the amide's carbonyl oxygen, the molecule is expected to be largely planar. This planarity is a common feature in ortho-hydroxy benzamides.

However, studies on structurally similar salicylanilides have shown that substitutions on the phenyl ring can induce conformational changes at the amide linkage. sigmaaldrich.com This suggests that while the intramolecular hydrogen bond enforces a degree of rigidity, different crystal packing environments or intermolecular interactions could potentially lead to slight torsional variations.

From a stereochemical perspective, this compound does not possess any chiral centers, and therefore, does not have enantiomers. The molecule is achiral. The primary stereochemical consideration is its conformational isomerism, particularly the orientation of the amide group. The planarity enforced by the intramolecular hydrogen bond significantly limits the accessible conformational space, favoring a syn-periplanar arrangement of the hydroxyl proton and the carbonyl oxygen.

Advanced computational studies, such as Density Functional Theory (DFT) calculations, could provide deeper insights into the relative energies of different conformers and the rotational barriers of the amide group. Such studies on related benzamides have been used to predict reactivity and electron density distributions. nih.gov For this compound, these methods could elucidate the electronic influence of the iodine atom on the molecule's conformation and hydrogen-bonding capabilities.

Table 2: Conformational and Stereochemical Profile of this compound

ParameterDescriptionExpected Finding
Key Rotatable BondC(ring)-C(amide)Rotation is likely restricted due to intramolecular H-bonding.
Predominant ConformerPlanarStabilized by an intramolecular hydrogen bond.
ChiralityAchiralThe molecule does not have a stereocenter.
Conformational IsomersSyn vs. AntiThe syn-conformer (regarding OH and C=O) is expected to be highly favored.

Computational Chemistry and in Silico Investigations of 2 Hydroxy 5 Iodobenzamide

Preclinical Pharmacological Investigations and Biological Activities

In Vivo Preclinical Studies in Animal Disease Models

Following in vitro validation, promising compounds are often advanced to in vivo studies using animal models that mimic human diseases to assess their efficacy and biodistribution.

Melanoma Xenografts: While derivatives of 2-Hydroxy-5-iodobenzamide have been used extensively in melanoma models for imaging purposes, studies focused on assessing the therapeutic efficacy of the parent compound in reducing tumor growth in melanoma xenografts were not identified.

Neurodegenerative Models: The in vitro cholinesterase inhibition demonstrated by analogues of this compound suggests a potential application in neurodegenerative diseases. mdpi.com However, no in vivo studies assessing the efficacy of this compound or its direct analogues in animal models of neurodegeneration were found in the reviewed literature.

The most significant area of in vivo research for iodobenzamide structures relates to their use as scaffolds for radiopharmaceuticals, particularly for melanoma imaging. The presence of melanin (B1238610) in melanoma tumors provides a specific target for certain compounds. nih.gov

Radiolabeled benzamides, such as ¹²³I-N-(diethylamino-2-ethyl)-4-iodobenzamide (I-BZA), have been developed and evaluated as tracers for malignant melanoma. nih.gov Clinical studies involving patients with documented melanoma metastases have utilized I-BZA with whole-body scans to detect lesions. In one such study, I-BZA scintigraphy detected 73% of known metastases, with higher sensitivities (over 80%) for eye, orbit, lung, and abdominal lesions. nih.gov The study reported a high specificity of 95%, indicating a low rate of false positives. nih.gov

These radiolabeled agents work by targeting and binding to melanin pigment within the tumor cells. Biodistribution studies track the uptake and clearance of these radiolabeled compounds in various organs and tissues. nih.gov This research is crucial for determining the agent's ability to accumulate specifically in the tumor while clearing rapidly from non-target tissues, which is essential for generating high-contrast images and for potential therapeutic applications. nih.govresearchgate.net The development of such agents is a promising avenue for improving the staging and management of malignant melanoma. nih.gov

Identification and Characterization of Molecular Targets and Mechanisms

The preclinical pharmacological profile of this compound and related compounds has been a subject of investigation to elucidate their biological activities and molecular interactions. Research has primarily focused on their affinity for melanin, a key pigment in melanoma cells, and their binding characteristics to neurotransmitter receptors, particularly the dopamine (B1211576) D2 receptor.

Melanin-Binding Mechanisms and Specificity in Melanoma Cells

A significant body of research has been dedicated to understanding the interaction of iodobenzamide derivatives with melanin, the pigment found in most melanoma tumors. This interaction is the basis for their development as imaging and potential therapeutic agents for malignant melanoma. The binding is characterized by a high affinity and specificity for melanin-containing tissues.

The prevailing mechanism suggests a direct interaction with the melanin biopolymer rather than a conventional receptor-ligand binding. This is supported by studies showing that the uptake of these compounds is significantly higher in pigmented (melanotic) melanoma cells and tumors compared to non-pigmented (amelanotic) ones. For instance, studies with the structurally related radioiodinated compound, iodobenzamide (IBZM), demonstrated accumulation in 20 out of 25 melanotic metastases, whereas no uptake was observed in 11 amelanotic metastases. nih.govyoutube.com This indicates that the presence of intracellular melanin is the critical determinant for the compound's accumulation. nih.govyoutube.com

Further evidence for a direct melanin-binding mechanism comes from imaging studies where the uptake in melanoma is not displaceable by high doses of dopamine D2 receptor antagonists, suggesting the binding is independent of these receptors in this context. nih.gov High-resolution imaging techniques have unambiguously shown the specific localization of iodobenzamides within melanosomes, the melanin-containing organelles inside cells. This direct visualization confirms the high specificity of these drugs for the melanin pigment itself. chemicalbook.com The binding is thought to be reversible, though it can be long-lasting, a characteristic that is advantageous for therapeutic applications. researchgate.net This targeted accumulation in melanin-rich cells minimizes exposure to surrounding healthy tissues. biorxiv.org

Dopamine Receptor (D2R) Binding Affinity and Selectivity Studies

While the primary mechanism for melanoma targeting is melanin affinity, the core chemical structure of this compound is a salicylamide (B354443), a class of compounds known to interact with dopamine receptors. The dopamine D2 receptor (D2R) has been a particular focus of these investigations. Although direct binding data for this compound is not extensively detailed in the available literature, significant research on structurally similar compounds, such as (S)-(-)-2-hydroxy-3-iodo-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide ([¹²³I]IBZM), provides valuable insight into the potential D2R affinity.

IBZM is a well-characterized D2R antagonist used in neuroimaging. In vitro studies have quantified its high affinity for the D2 receptor. Saturation binding assays using rat striatal membrane preparations revealed a high-affinity binding site with an affinity constant (Kᵈ) of 0.28 nM. nih.gov Similar studies on postmortem human brain tissue found a slightly lower affinity, with Kᵈ values of 0.49 nM for the putamen and caudate nucleus. nih.gov These studies underscore the potent interaction of this class of iodinated salicylamides with the D2 receptor. The binding is also stereospecific, with the (S)-enantiomer showing significantly higher potency than the (R)-enantiomer. nih.gov

The selectivity of these compounds for the D2 receptor over other neurotransmitter receptors is a critical aspect of their pharmacological profile. Competition assays with another related analogue, [¹²⁵I]IBF, showed a high affinity for the D2 receptor and significantly lower affinity for other receptors such as the serotonin (B10506) receptor (5-HT₂), adrenergic receptors, and other dopamine receptor subtypes like D₁. nih.gov This selectivity is crucial for their use as specific probes for D2R in the central nervous system.

Binding Affinity of Structurally Related Iodobenzamides for the Dopamine D₂ Receptor
CompoundPreparationBinding Constant (Kᵈ)
IBZMRat Striatal Membranes0.28 nM
IBZMHuman Putamen & Caudate Nucleus Membranes0.49 nM
IBFRat Striatal Tissue0.106 nM

Data sourced from studies on structurally related compounds to infer potential properties of this compound. nih.govnih.gov

Exploration of Other Potential Protein-Ligand Interactions

Beyond melanin and the dopamine D2 receptor, research has explored other potential molecular targets for iodobenzamide derivatives. Some studies have suggested a possible interaction with sigma (σ) receptors. For example, in vitro binding profiles of compounds like (2-piperidinylaminoethyl)4-iodobenzamide (PAB) indicated a high affinity for the sigma-1 (σ₁) receptor. This finding led to the hypothesis that sigma receptors could serve as alternative markers for malignant melanoma.

However, the interaction with sigma receptors does not appear to be a universal characteristic of all iodobenzamides. Studies on other derivatives have shown that their accumulation in melanoma is not significantly affected by sigma receptor ligands like haloperidol, suggesting that for those specific compounds, melanin interaction is the dominant mechanism of uptake, with little contribution from sigma receptor binding. nih.govnih.gov Therefore, while some benzamide (B126) structures may possess an affinity for sigma receptors, it is not a consistent finding across the class, and specific data for this compound regarding sigma receptor affinity are not prominently available in the reviewed scientific literature.

Structure Activity Relationship Sar Studies and Rational Design of 2 Hydroxy 5 Iodobenzamide Derivatives

Elucidation of Key Structural Features Governing Biological Potency

The biological potency of 2-hydroxy-5-iodobenzamide derivatives is dictated by several key structural features. The foundational salicylamide (B354443) scaffold, characterized by a hydroxyl group ortho to the amide functionality, is crucial for activity. acs.orgacs.org SAR studies on related salicylamide derivatives have consistently shown that the 2-phenolic hydroxyl group is essential for maintaining significant biological activities. acs.orgacs.org This group often participates in crucial hydrogen bonding interactions with biological targets.

The nature and position of substituents on the aromatic ring significantly modulate the biological profile. The iodine atom at the 5-position of the benzamide (B126) ring is a key determinant of the compound's properties. Halogen atoms, in general, can influence a molecule's lipophilicity, electronic distribution, and metabolic stability. Specifically, the iodine atom can engage in halogen bonding, a non-covalent interaction that can play a significant role in ligand-protein binding. nih.govjst.go.jp

Furthermore, modifications to the amide group can also impact potency. The substituents on the amide nitrogen can influence the compound's solubility, cell permeability, and interaction with target proteins. Systematic variations of these substituents are a common strategy in optimizing the therapeutic potential of benzamide derivatives.

Rational Design and Synthesis of Novel Benzamide Congeners

The rational design of novel this compound congeners is a critical and challenging endeavor in drug discovery, aiming to enhance therapeutic efficacy and selectivity. mdpi.com This process often begins with a lead compound, such as this compound, and involves systematic structural modifications based on established SAR principles. The goal is to optimize interactions with the biological target while improving pharmacokinetic properties. rsc.org

One common design strategy involves the bioisosteric replacement of the iodine atom with other functional groups to probe the electronic and steric requirements of the binding site. Another approach focuses on modifying the substituents on the amide nitrogen to explore different binding pockets and improve physicochemical properties. The synthesis of these novel congeners often involves multi-step reaction sequences, which may include the initial synthesis of a substituted salicylic (B10762653) acid followed by amidation. mdpi.com For instance, the synthesis of novel 2-hydroxy benzamides can be achieved through the coupling of the corresponding 2-hydroxybenzoic acid with a variety of amines. nih.govjchr.org The introduction of the iodine atom can be accomplished through electrophilic iodination of the phenol (B47542) ring. acs.org

Comparative Analysis of Halogen Substituents on Biological Activity Profiles

The type of halogen substituent on the benzamide ring profoundly influences the biological activity profile of the resulting derivatives. A comparative analysis of different halogens (fluorine, chlorine, bromine, and iodine) at the 5-position reveals distinct trends in potency and selectivity.

Generally, the introduction of a halogen atom increases the lipophilicity of the molecule, which can enhance cell membrane permeability. However, the size and polarizability of the halogen also play a crucial role. Iodine, being the largest and most polarizable of the common halogens, has a greater propensity to form halogen bonds with protein residues. nih.govjst.go.jp This specific interaction can lead to enhanced binding affinity and, consequently, higher biological potency compared to its lighter halogen counterparts.

To illustrate the impact of halogen substitution on biological activity, consider the following hypothetical data based on observed trends in salicylamide derivatives:

CompoundHalogen at 5-positionRelative Potency
1 H1
2 F5
3 Cl15
4 Br20
5 I25

This table is for illustrative purposes and represents a general trend observed in some series of halogenated salicylamides.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are powerful computational tools used to understand the relationship between the chemical structure and biological activity of a series of compounds. mdpi.commdpi.com These methods are instrumental in the rational design of new this compound derivatives by predicting the activity of unsynthesized compounds and identifying key structural features required for biological activity.

A QSAR model for this compound derivatives would mathematically correlate various physicochemical descriptors of the molecules (e.g., lipophilicity, electronic properties, steric parameters) with their observed biological activity. polimi.it The resulting equation can then be used to predict the activity of novel, structurally related compounds, thereby prioritizing synthetic efforts. For instance, a 3D-QSAR model could highlight regions around the molecule where bulky or electron-withdrawing groups would be beneficial for activity. nih.govnih.gov

Future Perspectives and Interdisciplinary Research Directions

Advancements in Synthetic Methodologies for Complex Benzamide (B126) Scaffolds

The development of novel and efficient synthetic routes is paramount for exploring the full potential of 2-Hydroxy-5-iodobenzamide and its derivatives. Future research will likely focus on moving beyond traditional synthetic methods to embrace more sophisticated and powerful techniques for creating complex molecular architectures.

One of the most promising areas is Late-Stage Functionalization (LSF) . LSF allows for the modification of a complex molecule, such as a drug candidate, in the final steps of its synthesis. wikipedia.orgscispace.com This strategy is highly valuable as it enables the rapid generation of a library of analogs from a common intermediate, bypassing the need for lengthy de novo synthesis for each new compound. scispace.comnih.gov For this compound, the iodine atom serves as an excellent handle for LSF through various transition-metal-catalyzed cross-coupling reactions. researchgate.net Methodologies like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings can be employed to introduce a wide array of substituents at the C5 position, thereby creating diverse molecular scaffolds.

MethodologyDescriptionPotential Application to this compound
Late-Stage Functionalization (LSF)Modification of complex molecules at late synthetic stages to rapidly generate analogs. wikipedia.orgnih.govCreation of diverse libraries for structure-activity relationship (SAR) studies.
Palladium-Catalyzed Cross-CouplingReactions (e.g., Suzuki, Sonogashira) that form new C-C or C-heteroatom bonds.Introduction of aryl, alkyl, or alkynyl groups at the iodine position.
C-H Activation/FunctionalizationDirect conversion of C-H bonds into new functional groups, minimizing pre-functionalization steps. researchgate.netModification of the aromatic backbone at positions other than the iodine site.
Photoredox CatalysisUse of visible light to initiate redox reactions under mild conditions.Enabling novel transformations that are difficult to achieve with traditional thermal methods.

Furthermore, advancements in C-H activation and photoredox catalysis are set to revolutionize the synthesis of benzamide derivatives. researchgate.net These methods offer the potential to functionalize the aromatic ring of this compound at positions that are otherwise difficult to access, providing pathways to novel chemical space and potentially improved pharmacological properties.

Integration of Proteomics and Metabolomics for Mechanistic Elucidation

Understanding the precise mechanism of action is crucial for the development of any therapeutic agent. While the biological activities of salicylamides are generally linked to mechanisms like the inhibition of prostaglandin (B15479496) synthesis, the specific molecular interactions of this compound are not fully understood. drugbank.com The integration of "omics" technologies, particularly proteomics and metabolomics, offers a powerful, unbiased approach to unravel these mechanisms.

Proteomics can be used to identify the direct protein targets of this compound within a cell or tissue. Techniques such as chemical proteomics, often coupled with mass spectrometry, can map the landscape of proteins that interact with the compound. This approach can confirm expected targets and, more importantly, uncover novel "off-target" interactions that may contribute to the compound's efficacy or side effects.

Exploration of Novel Therapeutic Applications Beyond Current Indications

The structural backbone of this compound, the salicylamide (B354443) moiety, is present in compounds known for a wide range of biological activities. Salicylanilides, for example, have demonstrated significant antibacterial, antimycobacterial, and antifungal properties. nih.gov This suggests a strong rationale for investigating this compound and its derivatives as potential antimicrobial agents.

Potential Therapeutic AreaRationale / Supporting EvidenceKey Research Focus
Antimicrobial AgentsRelated salicylanilides exhibit antibacterial and antifungal activity. nih.govbiosynth.comScreening against panels of pathogenic bacteria and fungi, including drug-resistant strains.
Anticancer AgentsMolecular iodine has shown antiproliferative effects in some cancer cell lines. mdpi.comEvaluation of cytotoxicity in various cancer cell lines and investigation of apoptotic pathways.
Antiviral AgentsMany benzamide derivatives possess antiviral properties.Screening against a range of viruses and elucidating the mechanism of viral inhibition.
Neurodegenerative DiseasesIodinated salicylamides have shown high affinity for dopamine (B1211576) D2 receptors. nih.govDevelopment of derivatives as potential therapeutics or diagnostic agents for diseases like Parkinson's.

Moreover, molecular iodine itself has been studied for its antiproliferative effects on certain cancer cells, suggesting another promising avenue for exploration. mdpi.com The unique combination of the salicylamide scaffold with a heavy iodine atom could lead to novel mechanisms of anticancer activity. Drug repositioning, or finding new uses for existing compounds, is a highly efficient strategy in drug discovery. A systematic evaluation of this compound against a broad range of biological targets could uncover unexpected therapeutic opportunities.

Development of this compound as a Biochemical Probe for Cellular Pathways

The inherent chemical properties of this compound make it an excellent candidate for development as a biochemical probe to study cellular processes. The presence of the iodine atom is particularly advantageous.

Firstly, the iodine can be replaced with a radioactive isotope, such as Iodine-125 (¹²⁵I) or Iodine-123 (¹²³I). nih.gov Radiolabeled molecules are indispensable tools in biomedical research. nih.govscispace.com A radiolabeled version of this compound or a high-affinity derivative could be used in:

Receptor Binding Assays: To quantify the affinity and density of its target receptors in tissues. nih.gov

Autoradiography: To visualize the distribution of its binding sites in tissue sections with high sensitivity.

In Vivo Imaging: Using a gamma-emitting isotope like ¹²³I, the compound could be developed into an imaging agent for Single Photon Emission Computed Tomography (SPECT), allowing for non-invasive visualization of its targets in living subjects. nih.gov

Iodinated salicylamides have already been developed as high-affinity ligands for dopamine D2 receptors, demonstrating the feasibility of this approach. nih.gov

Secondly, the iodinated aromatic ring can serve as a photoaffinity label. Upon irradiation with UV light, the carbon-iodine bond can undergo homolytic cleavage to generate a highly reactive aryl radical. This radical can then form a covalent bond with nearby molecules, most notably the binding pocket of its protein target. This technique, known as photoaffinity labeling, is a powerful method for irreversibly tagging and subsequently identifying the specific protein targets of a small molecule. rsc.orggoettingen-research-online.de

By leveraging these properties, this compound can be transformed from a mere chemical compound into a sophisticated tool for dissecting complex biological pathways, identifying new drug targets, and enabling advanced diagnostic imaging.

Q & A

Q. What in silico tools are suitable for predicting the pharmacokinetics of this compound?

  • Methodology : Use SwissADME or ADMETlab to predict LogP, bioavailability, and cytochrome P450 interactions. Molecular docking (AutoDock Vina) screens potential protein targets (e.g., enzymes in microbial pathways) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.